molecular formula C19H22BClO3 B2446433 1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246838-42-4

1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No. B2446433
CAS RN: 2246838-42-4
M. Wt: 344.64
InChI Key: JPANYMDDHMCEFN-UHFFFAOYSA-N
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Description

“1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound . It is also known as "2-(3-((3-chlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .


Synthesis Analysis

The synthesis of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

The chemical reactions of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane involve coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . They also involve asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-8-6-10-17(12-15)22-13-14-7-5-9-16(21)11-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPANYMDDHMCEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

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